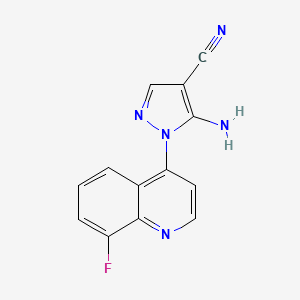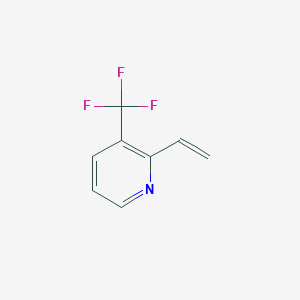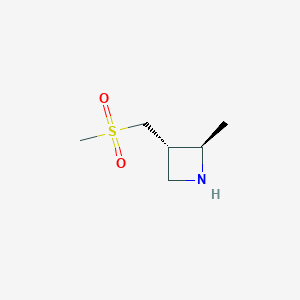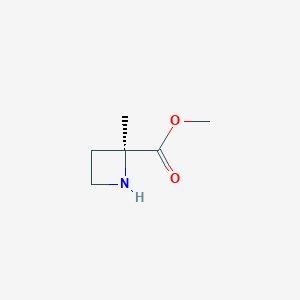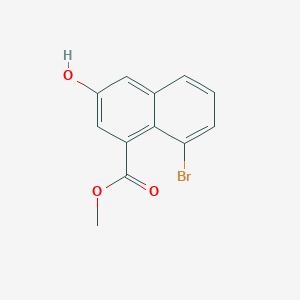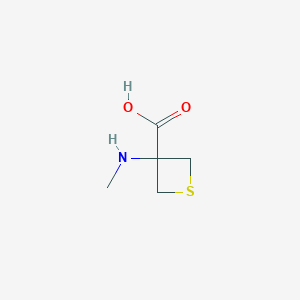
3-(Methylamino)thietane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)thietane-3-carboxylic acid: is a chemical compound with the molecular formula C5H9NO2S. It is a thietane derivative, which means it contains a four-membered ring with a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)thietane-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 3-mercapto carboxylic acid derivatives. The reaction typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an active ester intermediate like pentafluorophenyl ester . Another method involves the intramolecular nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methylamino)thietane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thietane derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(Methylamino)thietane-3-carboxylic acid is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules .
Biology: In biological research, this compound may be used to study the effects of thietane derivatives on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential therapeutic applications .
Medicine: The compound’s potential medicinal properties are of interest in drug development. Thietane derivatives have been investigated for their antiviral, anticancer, and antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 3-(Methylamino)thietane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s thietane ring and functional groups allow it to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
3-Thietanecarboxylic acid: A thietane derivative with a carboxylic acid group.
3-(Amino)thietane-3-carboxylic acid: Similar to 3-(Methylamino)thietane-3-carboxylic acid but with an amino group instead of a methylamino group.
Uniqueness: this compound is unique due to the presence of the methylamino group, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C5H9NO2S |
|---|---|
Poids moléculaire |
147.20 g/mol |
Nom IUPAC |
3-(methylamino)thietane-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-6-5(4(7)8)2-9-3-5/h6H,2-3H2,1H3,(H,7,8) |
Clé InChI |
KRGKJAIEWZOWNG-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CSC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12859666.png)

![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
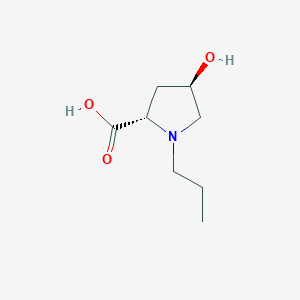

![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)
